Cas no 109713-79-3 (1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-)

1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy- structure
109713-79-3 structure
商品名:1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-
CAS番号:109713-79-3
MF:C18H25N5O4
メガワット:375.4222
CID:144974
PubChem ID:65908

1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy- 化学的及び物理的性質

名前と識別子

    • 1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-
    • 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-hydroxybutan-1-one
    • (+-)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-hydroxybutyryl)piperazine
    • 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-hydroxy-1-oxobutyl)piperazine
    • 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-hydroxybutyryl)piperazine
    • 145
    • HRO 2
    • Neldazosin
    • Neldazosin [INN]
    • Neldazosina [INN-Spanish]
    • Neldazosine [INN-French]
    • Neldazosinum [INN-Latin]
    • UNII-G3E7RO42MB
    • Q15634030
    • L002223
    • SCHEMBL1230587
    • (+/-)-1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-4-(3-HYDROXYBUTYRYL)PIPERAZINE
    • Neldazosinum
    • 1-BUTANONE, 1-(4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)-1-PIPERAZINYL)-3-HYDROXY-
    • HRO-2/145
    • HRO 2/145
    • Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(3-hydroxy-1-oxobutyl)-
    • Neldazosine
    • 109713-79-3
    • Neldazosina
    • G3E7RO42MB
    • NS00122295
    • CHEMBL2106898
    • CS-0025760
    • DTXSID40869512
    • Oprea1_147810
    • HY-106416
    • TS-09272
    • インチ: InChI=1S/C18H25N5O4/c1-11(24)8-16(25)22-4-6-23(7-5-22)18-20-13-10-15(27-3)14(26-2)9-12(13)17(19)21-18/h9-11,24H,4-8H2,1-3H3,(H2,19,20,21)
    • InChIKey: IOSMPEJNAQZKJT-UHFFFAOYSA-N
    • ほほえんだ: NC1C2C(=CC(OC)=C(OC)C=2)N=C(N2CCN(C(=O)CC(O)C)CC2)N=1

計算された属性

  • せいみつぶんしりょう: 375.19085
  • どういたいしつりょう: 375.191
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 114A^2

じっけんとくせい

  • 密度みつど: 1.313
  • ふってん: 659.8°Cat760mmHg
  • フラッシュポイント: 352.8°C
  • 屈折率: 1.629
  • PSA: 114.04
  • LogP: 0.58170

1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A476295-10mg
Neldazosin
109713-79-3 98%
10mg
$655.0 2025-03-01
Ambeed
A476295-1mg
Neldazosin
109713-79-3 98%
1mg
$183.0 2025-03-01
Ambeed
A476295-50mg
Neldazosin
109713-79-3 98%
50mg
$1342.0 2025-03-01
Ambeed
A476295-5mg
Neldazosin
109713-79-3 98%
5mg
$456.0 2025-03-01
Ambeed
A476295-25mg
Neldazosin
109713-79-3 98%
25mg
$1017.0 2025-03-01
Ambeed
A476295-100mg
Neldazosin
109713-79-3 98%
100mg
$1822.0 2025-03-01

1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy- 関連文献

1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-に関する追加情報

1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy (CAS No. 109713-79-3)

1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy is a complex organic compound with the CAS registry number 109713-79-3. This compound belongs to the class of heterocyclic compounds, specifically featuring a quinazoline ring system and a piperazine moiety. The presence of these structural elements makes it a subject of interest in various fields of chemical research, including medicinal chemistry and pharmacology.

The molecular structure of 109713-79-3 is characterized by a quinazoline core, which is a bicyclic aromatic system with two nitrogen atoms. The quinazoline ring is further substituted with amino and methoxy groups at positions 4, 6, and 7. These substituents are known to influence the compound's pharmacokinetic properties, such as solubility and bioavailability. Additionally, the piperazine ring attached to the quinazoline moiety introduces further complexity to the molecule, potentially enhancing its binding affinity to target proteins.

Recent studies have highlighted the potential of 109713-79-3 as a lead compound in drug discovery efforts targeting various therapeutic areas. For instance, research has demonstrated its ability to modulate key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. Furthermore, its structural similarity to approved drugs in the market suggests that it could be optimized for improved efficacy and reduced toxicity.

In terms of synthesis, 109713-79-3 can be prepared through a multi-step process involving nucleophilic aromatic substitution and condensation reactions. The synthesis typically begins with the preparation of the quinazoline core, followed by functionalization with amino and methoxy groups. The final step involves coupling the modified quinazoline with a piperazine derivative to form the complete molecule.

The physicochemical properties of 109713-79-3 have been extensively studied to understand its behavior in different environments. For example, its solubility in various solvents has been determined using high-performance liquid chromatography (HPLC), while its stability under different pH conditions has been assessed using UV-vis spectroscopy. These studies are crucial for determining its suitability as an active pharmaceutical ingredient (API) or as a precursor in chemical manufacturing.

From an applications perspective, 109713-79-3 has shown potential in several areas beyond drug discovery. For instance, it has been investigated as a candidate for use in agrochemicals due to its ability to inhibit plant pathogens. Additionally, its photochemical properties have been explored for applications in materials science, particularly in the development of light-responsive materials.

In terms of safety and toxicity profiles, preliminary studies indicate that 109713-79-3 exhibits low acute toxicity when administered orally or intravenously. However, further long-term studies are required to fully understand its safety profile and potential for chronic toxicity.

Looking ahead, ongoing research is focused on optimizing the structure of 109713-79-3 to enhance its pharmacokinetic properties while maintaining or improving its biological activity. This includes exploring different substitution patterns on the quinazoline ring and modifying the piperazine moiety to achieve better target specificity.

In conclusion, CAS No. 109713-79-3, or 1-butanol derivative, represents a valuable compound with diverse applications across multiple disciplines. Its unique structural features and promising biological activity make it an attractive target for further research and development.

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Amadis Chemical Company Limited
(CAS:109713-79-3)1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-
A1248573
清らかである:99%/99%/99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg/50mg/100mg
価格 ($):165/410/590/915/1208/1640